![molecular formula C20H25N5O5Se B12525302 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine CAS No. 666718-18-9](/img/structure/B12525302.png)
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is a compound with the chemical formula C₂₀H₂₅N₅O₅Se It is a derivative of adenosine, where the ribose sugar is replaced with a deoxyribose and a phenylselanyl group is attached to the butyl chain
Métodos De Preparación
The synthesis of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves several steps. Typically, the synthetic route includes the protection of functional groups, formation of the phenylselanyl moiety, and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.
Análisis De Reacciones Químicas
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenylselanyl group or the adenosine moiety.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a model compound to study the effects of selenium-containing groups on nucleosides. In biology, it is investigated for its potential role in modulating cellular processes due to its structural similarity to adenosine. In medicine, it is explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties. Industrially, it may be used in the development of new materials or as a precursor for other selenium-containing compounds.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can influence the compound’s binding affinity and specificity, potentially affecting various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine is unique due to the presence of the phenylselanyl group Similar compounds include other selenium-containing nucleosides, such as 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
Propiedades
Número CAS |
666718-18-9 |
|---|---|
Fórmula molecular |
C20H25N5O5Se |
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
4-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-3-phenylselanylbutane-1,2-diol |
InChI |
InChI=1S/C20H25N5O5Se/c26-8-14(29)16(31-12-4-2-1-3-5-12)7-21-19-18-20(23-10-22-19)25(11-24-18)17-6-13(28)15(9-27)30-17/h1-5,10-11,13-17,26-29H,6-9H2,(H,21,22,23)/t13-,14?,15+,16?,17+/m0/s1 |
Clave InChI |
KQZDNGUIDVRONH-AMPGOEKISA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
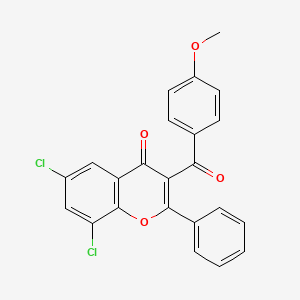
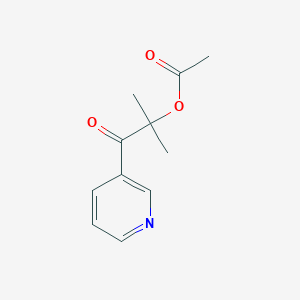
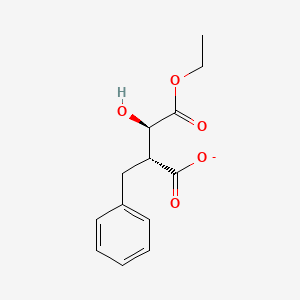
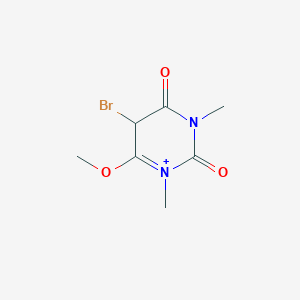
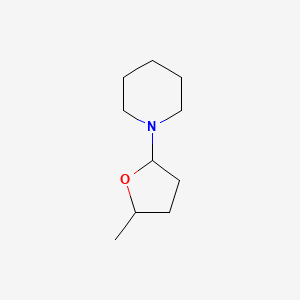
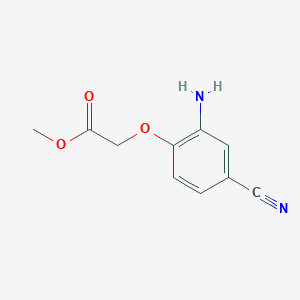
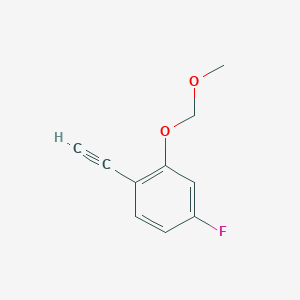
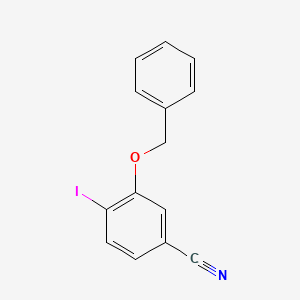

![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
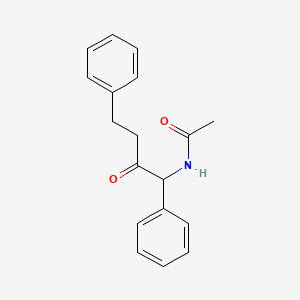
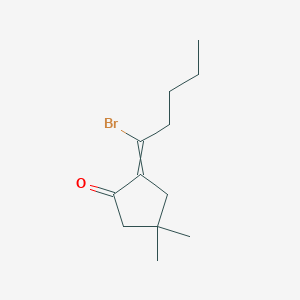
![2-[2-(5-Methylpyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12525304.png)
